1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid
Overview
Description
Indane, also known as 2,3-dihydro-1H-indene, is a colorless liquid and is used in various applications such as a catalytic agent, petrochemical additive, and in organic synthesis . Pyrrolidine-2-carboxylic acid, also known as proline, is an amino acid involved in the synthesis of proteins in living organisms.
Molecular Structure Analysis
The molecular structure of Indane consists of a benzene ring fused to a cyclopentane ring . The molecular structure of Pyrrolidine-2-carboxylic acid consists of a five-membered ring with nitrogen and carboxylic acid functional groups.Physical and Chemical Properties Analysis
Indane is a colorless to faintly yellow liquid. It is insoluble in water, but soluble in alcohol, ether, and other organic solvents . The physical and chemical properties of Pyrrolidine-2-carboxylic acid would depend on its specific form and conditions.Scientific Research Applications
Cyclisation Catalysis
1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid has been studied in the context of cyclisation catalysis. Haskins and Knight (2002) demonstrated the use of trifluoromethanesulfonic (triflic) acid as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This process showed preference for forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation, facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Multicomponent Condensation Catalysis
Moosavi-Zare and Afshar-Hezarkhani (2020) used a sulfonic acid carboxylic acid chloride catalyst, synthesized as a derivative, for the preparation of hexahydroquinolines via a one-pot multicomponent condensation reaction. This methodology highlights the role of similar sulfonamide structures in catalyzing multi-component reactions (Moosavi-Zare & Afshar-Hezarkhani, 2020).
Synthesis of Pyrrolidine Derivatives
Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a related sulfonamide, leading to new pyrrolidine-1-sulfonylarene derivatives. This indicates the potential of this compound in synthesizing complex molecular structures (Smolobochkin et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-14(17)13-5-2-8-15(13)20(18,19)12-7-6-10-3-1-4-11(10)9-12/h6-7,9,13H,1-5,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFXMCMFQHSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.